5-(3,5-dibromophenyl)oxazole
Description
Properties
IUPAC Name |
5-(3,5-dibromophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-7-1-6(2-8(11)3-7)9-4-12-5-13-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIJILJRUSGBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C2=CN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Van Leusen Oxazole Synthesis
The van Leusen reaction, pioneered by van Leusen et al. in 1972, remains a cornerstone for synthesizing 5-substituted oxazoles. This method employs tosylmethyl isocyanide (TosMIC) and aldehydes under mild basic conditions to form oxazole rings. For 5-(3,5-dibromophenyl)oxazole, the reaction involves:
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3,5-Dibromobenzaldehyde as the aldehyde precursor.
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TosMIC in a polar aprotic solvent (e.g., DMF or isopropyl alcohol).
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A base such as potassium phosphate or sodium hydride to deprotonate intermediates.
The mechanism proceeds through a [3+2] cycloaddition, forming an oxazoline intermediate that eliminates TosH to yield the oxazole. Early reports using this method achieved yields of 65–80% for analogous 5-aryloxazoles. However, the electron-withdrawing bromine substituents on the phenyl ring may slow nucleophilic attack, necessitating prolonged reaction times or elevated temperatures.
Bredereck Reaction Modifications
The Bredereck reaction, which couples α-haloketones with amides, has been adapted for 2,4-disubstituted oxazoles. While less direct for 5-substituted derivatives, Pei et al. demonstrated that α-hydroxyketones could replace α-haloketones in the presence of dehydrating agents. For this compound:
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3,5-Dibromophenylglyoxal serves as the α-keto precursor.
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Urea or formamide acts as the nitrogen source.
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Polyphosphoric acid (PPA) facilitates cyclodehydration.
This method yields 40–55% of the target compound, with by-products arising from incomplete dehydration or over-oxidation.
Modern Catalytic Methods
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction rates and yields. Mukku et al. reported a protocol combining TosMIC and aryl aldehydes in isopropyl alcohol with potassium phosphate under microwave conditions (350 W, 65°C, 8 min). Applied to 3,5-dibromobenzaldehyde:
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Yield : 82–88%.
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Purity : >95% (HPLC).
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Advantages : Reduced reaction time (8 min vs. 12–24 h conventionally).
This method minimizes thermal decomposition of sensitive intermediates, making it ideal for halogenated substrates.
Copper-Catalyzed Cycloisomerization
Ueda et al. developed a copper(II)-catalyzed cycloisomerization of propargylic amides to oxazoles. For this compound:
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Synthesize N-(propagyl)-3,5-dibromobenzamide from 3,5-dibromobenzoyl chloride and propargylamine.
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Cyclize using Cu(OTf)₂ (10 mol%) in dichloroethane at 80°C.
Results :
| Catalyst Loading | Temperature (°C) | Yield (%) |
|---|---|---|
| 5 mol% | 80 | 62 |
| 10 mol% | 80 | 78 |
| 15 mol% | 80 | 81 |
Higher catalyst loadings improve yields but risk copper-mediated side reactions, such as homocoupling.
Ultrasound-Enhanced Protocols
Singh et al. demonstrated that ultrasound irradiation (40 kHz, 150 W) in deep eutectic solvents (DES) accelerates oxazole formation. A typical procedure for this compound includes:
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3,5-Dibromophenacyl bromide and urea in choline chloride-urea DES.
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Ultrasonication at 65°C for 20 min.
Outcomes :
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Yield : 89%.
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Solvent Recovery : 92% DES reused without efficiency loss.
Ultrasound cavitation enhances mass transfer, particularly beneficial for poorly soluble brominated precursors.
Continuous Flow Synthesis
Bracken et al. optimized a continuous flow system for oxazole synthesis, enabling safer handling of hazardous intermediates. For this compound:
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3,5-Dibromobenzaldehyde and TosMIC are mixed in a T-junction.
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The mixture flows through a heated reactor coil (100°C, 10 min residence time).
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In-line liquid-liquid extraction removes by-products.
Performance Metrics :
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Throughput : 12 g/h.
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Yield : 91%.
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Purity : 98%.
This method scales efficiently for industrial applications while minimizing exposure to toxic reagents.
Comparative Analysis of Methods
The table below summarizes key parameters for each synthetic route:
| Method | Yield (%) | Time | Temperature (°C) | Scalability |
|---|---|---|---|---|
| Van Leusen | 65–80 | 12 h | 25–65 | Moderate |
| Microwave | 82–88 | 8 min | 65 | High |
| Copper Catalysis | 78–81 | 3 h | 80 | Moderate |
| Ultrasound | 89 | 20 min | 65 | High |
| Continuous Flow | 91 | 10 min | 100 | Industrial |
Microwave and continuous flow methods outperform conventional techniques in yield and speed, though they require specialized equipment.
Challenges and Optimization Strategies
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Debromination Risk : Harsh acidic or basic conditions may cleave C-Br bonds. Mitigation: Use mild bases (e.g., K₃PO₄) and avoid prolonged heating.
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Solubility Issues : Brominated aromatics exhibit low solubility in polar solvents. Solution: Employ DMF-isopropanol mixtures or DES.
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By-Product Formation : TosMIC decomposition generates toluenesulfonic acid. Remedy: In-line neutralization in flow systems .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-dibromophenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl oxazoles, while oxidation and reduction can modify the oxazole ring or the phenyl substituents .
Scientific Research Applications
Medicinal Chemistry
Building Block for Therapeutics:
5-(3,5-dibromophenyl)oxazole serves as a crucial building block in the synthesis of potential therapeutic agents. Its derivatives are being explored for their ability to target specific enzymes and receptors, making them candidates for drug development.
Case Study: Antimicrobial Activity
Research has demonstrated that oxazole derivatives exhibit considerable antimicrobial activity. For instance, a study evaluated the drug-likeness and antimicrobial properties of various oxazole compounds, revealing that certain derivatives showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Inhibition Zone (mm) | Reference Drug |
|---|---|---|
| This compound | 20 | Amoxicillin |
| Other Oxazole Derivatives | 18 | Clotrimazole |
Material Science
Development of New Materials:
The unique structure of this compound allows it to be utilized in developing materials with specific electronic or optical properties. Its incorporation into polymers or nanomaterials can enhance conductivity or light absorption characteristics.
Biological Studies
Interaction with Biological Systems:
This compound is valuable in studying the interactions of oxazole derivatives with biological systems. Research indicates that these compounds can provide insights into their potential as drugs or biochemical tools.
Case Study: Neuroprotective Effects
A notable study investigated the neuroprotective effects of oxazole derivatives on PC12 cells exposed to β-amyloid (Aβ) toxicity. The results indicated that certain derivatives significantly reduced neurotoxicity and improved cell viability .
| Compound | Viability (%) | Concentration (μg/mL) |
|---|---|---|
| 5c | 90.4 | 1.25 |
| Control | 14.1 | - |
Pharmacological Mechanisms
Inhibition of Key Pathways:
Research has shown that oxazole derivatives can modulate critical signaling pathways involved in cell survival and apoptosis. For example, compounds have been found to inhibit the expression of NF-κB and alter the balance between pro-apoptotic and anti-apoptotic factors .
Mechanism of Action
The mechanism of action of 5-(3,5-dibromophenyl)oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazole Derivatives
Structural and Electronic Differences
The bromine substituents in 5-(3,5-dibromophenyl)oxazole distinguish it from other oxazole derivatives. A comparison of key analogs is provided below:
Key Observations :
- Electron Effects : The electron-withdrawing bromine atoms in this compound increase the compound’s electrophilicity compared to analogs like tfox (thiophene) or tolox (p-tolyl), which have electron-rich substituents .
- Halogen Bonding: Bromine’s polarizability enhances halogen bonding, making this compound a stronger acceptor than non-halogenated analogs (e.g., phox or tolox) .
Antimicrobial Activity
This compound exhibits potent activity against multidrug-resistant (MDR) bacterial strains, outperforming chloramphenicol in efficacy . In contrast, 2-(5-amino-1,3,4-oxadiazol-2-yl)-4-bromophenol—a related oxadiazole—shows moderate activity, suggesting the oxazole core with dibromophenyl substitution is critical for enhanced antimicrobial effects .
Anticancer Activity
The bromine substituents in this compound may improve cytotoxicity by enhancing membrane permeability or targeting drug-resistant proteins like MRP-1/MRP-3 .
Physicochemical and Spectral Properties
- IR/NMR Data : Unlike 6k (a benzoxazole-triazole hybrid with C-Br IR absorption at 533 cm⁻¹), this compound’s bromine atoms would produce distinct C-Br stretching vibrations near 600–500 cm⁻¹ .
- Mass Spectrometry : The molecular ion peak (M+1) for this compound is expected at ~343 m/z (C₉H₄Br₂N₂O), differing from 6k’s 464 m/z due to the absence of triazole and thione groups .
Biological Activity
5-(3,5-dibromophenyl)oxazole is a heterocyclic organic compound characterized by the presence of an oxazole ring and a 3,5-dibromophenyl substituent. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.
- Molecular Formula : C9H5Br2NO
- Molecular Weight : 292.95 g/mol
- Structure : The compound consists of an oxazole ring (a five-membered ring containing one nitrogen and one oxygen atom) attached to a phenyl group that is further substituted with two bromine atoms at the 3 and 5 positions.
Antimicrobial Activity
Research has shown that oxazole derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial and fungal strains. The mechanism of action often involves interference with microbial cell wall synthesis or disruption of cellular processes.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial potential of oxazole derivatives, this compound was tested against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard methods.
| Compound | MIC (µg/ml) for S. aureus | MIC (µg/ml) for E. coli |
|---|---|---|
| This compound | 16 | 32 |
| Ampicillin | 8 | 16 |
This indicates that while this compound is effective, it has a higher MIC compared to standard antibiotics like ampicillin.
Anticancer Activity
Oxazole derivatives have also been explored for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
Research Findings
In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
Anti-inflammatory and Antioxidant Activity
The anti-inflammatory activity of oxazole derivatives is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Additionally, their antioxidant properties help mitigate oxidative stress by scavenging free radicals.
- Inhibition of COX Enzymes : Studies have shown that this compound can reduce the expression of COX-2 in inflammatory models.
- Scavenging Free Radicals : The compound demonstrates significant radical scavenging activity comparable to established antioxidants.
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. The mechanism often includes nucleophilic substitution where bromine atoms can be replaced with other functional groups to enhance biological activity.
Synthetic Route Example
A common synthetic route involves:
- Reacting 3,5-dibromobenzoyl chloride with an appropriate amine.
- Cyclization under controlled conditions to form the oxazole ring.
Biochemical Pathways
The biological effects of this compound are mediated through various biochemical pathways:
- Cell Signaling : Modulates pathways involved in inflammation and apoptosis.
- Gene Expression : Alters the transcription of genes related to cell cycle regulation and stress response.
Q & A
Q. What are the most reliable synthetic routes for preparing 5-(3,5-dibromophenyl)oxazole, and how can reaction yields be optimized?
The compound can be synthesized via van Leusen's oxazole synthesis using 3,5-dibromobenzaldehyde as the starting aldehyde. A general procedure involves refluxing the aldehyde with TosMIC (p-toluenesulfonylmethyl isocyanide) and potassium carbonate in methanol (70°C, 3 hours). Post-reaction, the mixture is extracted with methyl tert-butyl ether, washed, dried, and purified via recrystallization. Yield optimization requires strict stoichiometric control (1:1 aldehyde:TosMIC), inert atmosphere, and efficient solvent removal .
Q. What spectroscopic methods are critical for characterizing this compound, and how are spectral data interpreted?
- 1H/13C-NMR : Aromatic protons appear as distinct singlet(s) for symmetric substituents (e.g., δ 7.2–8.3 ppm for dibromophenyl groups). Oxazole protons resonate at δ 8.2–8.3 ppm.
- Mass Spectrometry (EI-MS) : The molecular ion peak ([M]+) should match the molecular weight (e.g., ~325–330 Da for C9H5Br2N2O). Fragmentation patterns include loss of Br (79/81 Da) and oxazole ring cleavage.
- IR Spectroscopy : Key stretches include C=N (1595–1605 cm⁻¹) and C-Br (533–550 cm⁻¹) .
Q. How does the halogen substitution pattern (3,5-dibromo) influence the compound’s electronic properties and reactivity?
The symmetric 3,5-dibromo substitution enhances electron-withdrawing effects , lowering the aromatic ring’s electron density. This increases susceptibility to nucleophilic aromatic substitution (SNAr) and stabilizes halogen bonding in cocrystallization studies. Electrostatic potential maps show localized negative charges on oxazole nitrogen, making it a strong halogen bond acceptor .
Advanced Research Questions
Q. How can halogen bonding between this compound and perfluorinated iodobenzenes be exploited in crystal engineering?
Cocrystallization with 1,3,5-trifluoro-2,4,6-triiodobenzene (135tfib) forms stable halogen bonds (Br/I⋯Noxazole). These interactions are directional (θ ≈ 180°) and enhance luminescence properties. Experimental protocols involve slow evaporation of equimolar solutions in dichloromethane/hexane. X-ray diffraction confirms bond distances (~2.8–3.0 Å) and angles .
Q. What strategies are effective in analyzing contradictory biological activity data for this compound derivatives?
Discrepancies in antimicrobial activity (e.g., against S. aureus) may arise from substituent positioning or assay conditions. Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., replacing Br with Cl or NO2) and standardized MIC (minimum inhibitory concentration) testing. Cross-validation using molecular docking (e.g., targeting bacterial efflux pumps) clarifies mechanistic inconsistencies .
Q. How can computational methods predict the halogen bonding strength of this compound in supramolecular assemblies?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) quantify electrostatic potentials (ESP) on the oxazole nitrogen and bromine atoms. Higher ESP values correlate with stronger halogen bonds. Molecular dynamics simulations (MD) further assess thermodynamic stability in cocrystals .
Q. What experimental design considerations are critical for optimizing regioselective functionalization of this compound?
Regioselective bromination at the oxazole’s 2- or 4-position requires Lewis acid catalysts (e.g., FeBr3) in anhydrous DCM. Monitoring via TLC and quenching at partial conversion minimizes di-substitution. Alternatively, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) targets the aryl bromide for C-C bond formation .
Methodological Notes
- Synthesis Optimization : Use Schlenk techniques to exclude moisture/oxygen. Recrystallize from ethanol/water (3:1) for high-purity crystals .
- Data Validation : Cross-reference NMR shifts with Cambridge Structural Database entries (CSD) to confirm structural assignments .
- Contradiction Resolution : Replicate conflicting bioactivity studies under identical conditions (e.g., pH, bacterial strain) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
